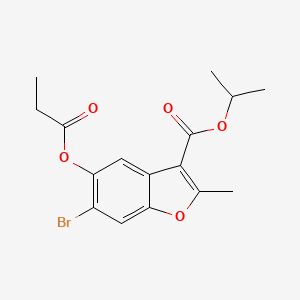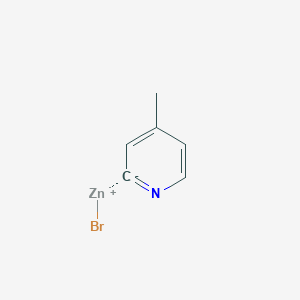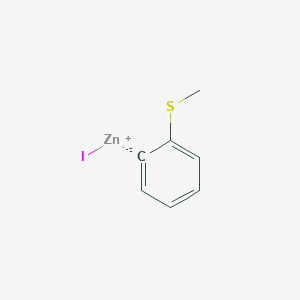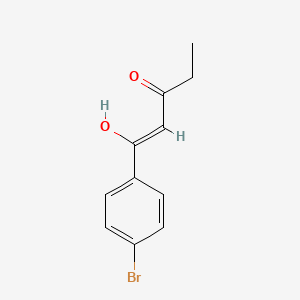
4-n-Pentylphenylzinc iodide
概要
説明
4-n-Pentylphenylzinc iodide is an organozinc compound with the molecular formula C11H15IZnThis compound is particularly notable for its role in organic synthesis, where it serves as a reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 4-n-Pentylphenylzinc iodide can be synthesized through the reaction of 4-n-pentylphenyl bromide with zinc in the presence of iodine. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 4-n-Pentylphenylzinc iodide primarily undergoes substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds, making it a valuable reagent in organic synthesis .
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Conditions: Reactions are typically carried out in anhydrous solvents like THF under inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Major Products: The major products formed from these reactions are substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
4-n-Pentylphenylzinc iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in the synthesis of drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 4-n-Pentylphenylzinc iodide exerts its effects involves the formation of carbon-zinc bonds, which are highly reactive towards electrophiles. This reactivity allows for the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules . The molecular targets and pathways involved are primarily related to its role as a nucleophilic reagent in organic synthesis .
類似化合物との比較
- 4-n-Butylphenylzinc iodide
- 4-n-Hexylphenylzinc iodide
- 4-n-Octylphenylzinc iodide
Comparison: 4-n-Pentylphenylzinc iodide is unique due to its specific alkyl chain length, which can influence its reactivity and the properties of the resulting products. Compared to its analogs with shorter or longer alkyl chains, this compound may offer a balance between reactivity and stability, making it a versatile reagent in organic synthesis .
特性
IUPAC Name |
iodozinc(1+);pentylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15.HI.Zn/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZDXRPXHLCTGK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=[C-]C=C1.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 6-bromo-2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B3258735.png)






![Tert-butyl N-(7-aminoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B3258838.png)


